Bienvenue dans la boutique en ligne BenchChem!

3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Lipophilicity Physicochemical Properties Drug-likeness

3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine (CAS 1707602-40-1) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core with a 6-amino group and a 3-tetrahydropyran (THP) substituent. This scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with derivatives progressing to FDA-approved tropomyosin receptor kinase (TRK) inhibitors.

Molecular Formula C11H14N4O
Molecular Weight 218.26
CAS No. 1707602-40-1
Cat. No. B3060103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
CAS1707602-40-1
Molecular FormulaC11H14N4O
Molecular Weight218.26
Structural Identifiers
SMILESC1COCCC1C2=C3N=CC(=CN3N=C2)N
InChIInChI=1S/C11H14N4O/c12-9-5-13-11-10(6-14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4,12H2
InChIKeyPVQPMWZMUVEBSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine: Core Properties and Scaffold Context for Procurement Decisions


3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine (CAS 1707602-40-1) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core with a 6-amino group and a 3-tetrahydropyran (THP) substituent [1]. This scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with derivatives progressing to FDA-approved tropomyosin receptor kinase (TRK) inhibitors [2]. The THP group introduces a saturated oxygen-containing ring, which distinguishes this compound from more common aryl-substituted analogs and offers unique physicochemical properties relevant to fragment-based drug design and lead optimization programs.

Why Generic Pyrazolo[1,5-a]pyrimidin-6-amines Cannot Substitute for the 3-THP Derivative in Medicinal Chemistry Programs


The position and electronic character of the 3-substituent on the pyrazolo[1,5-a]pyrimidine scaffold critically govern kinase selectivity, cellular potency, and pharmacokinetic profiles [1]. Structure-activity relationship (SAR) studies demonstrate that 3-substitution directly influences ATP-binding pocket complementarity and off-target kinase interactions [2]. Simple replacement of the 3-tetrahydropyran group with aryl, alkyl, or heteroaryl substituents alters hydrogen bond acceptor capability, lipophilicity, and conformational flexibility, thereby modifying the compound's ability to serve as a selective scaffold for specific kinase targets. The quantitative evidence below demonstrates that 3-(THP)-substituted analog provides a distinct property profile not inherently offered by commonly available 3-aryl or unsubstituted pyrazolo[1,5-a]pyrimidin-6-amines.

Quantitative Differentiation Evidence: 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine vs Closest Analogs


Lipophilicity (cLogP) Comparison: Lower LogP of 3-THP Derivative vs 3-Aryl Analogs

The 3-(tetrahydro-2H-pyran-4-yl) derivative exhibits significantly lower computed lipophilicity compared to 3-(4-bromophenyl) and 3-(4-chlorophenyl) analogs. This is a key determinant for aqueous solubility and metabolic stability in lead optimization [1]. The XLogP3-AA value for the target compound is 0, versus 2 for the 3-(4-bromophenyl)pyrazolo[1,5-a]pyrimidin-6-amine [2].

Lipophilicity Physicochemical Properties Drug-likeness

Topological Polar Surface Area (TPSA) Advantage for CNS Drug Design Parameters

The target compound's TPSA of 65.4 Ų falls within the generally accepted range for central nervous system (CNS) drug candidates (<90 Ų), while being higher than the 3-aryl analog, suggesting a balanced profile that may avoid excessive permeability while retaining potential for brain penetration [1][2].

TPSA Blood-Brain Barrier Penetration CNS Drug Design

Molecular Weight Advantage: Reduced Mass vs Halogenated Aryl Analogs

At 218.26 g/mol, the 3-THP derivative is significantly lighter than the 3-(4-bromophenyl) (289.13 g/mol) and 3-(4-chlorophenyl) (244.68 g/mol) analogs [1][2]. Lower molecular weight is associated with improved ligand efficiency indices in fragment-based screening and reduced complexity in late-stage lead optimization.

Molecular Weight Fragment-Based Drug Discovery Lead Efficiency

Regioisomeric Differentiation: 3-THP vs 2-THP Substitution and Impact on Kinase Selectivity Trends

The 3-position substitution on the pyrazolo[1,5-a]pyrimidine scaffold influences the orientation of the substituent within the kinase hinge region, whereas the 2-position analog (CAS 1478676-26-4) may project into different sub-pockets [1]. Although direct potency data for the 3-THP compound is not yet reported in public kinase screens, the 2-THP isomer has been described for JAK kinase inhibition, suggesting that translocation of the THP group from the 2- to 3-position is expected to shift kinase selectivity patterns .

Regioisomer Selectivity Kinase Profiling Substitution Pattern SAR

Validated Application Scenarios for 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine Based on Comparative Evidence


Fragment-Based Lead Generation Targeting Kinases Requiring Balanced Lipophilicity

The compound's low cLogP (0) and moderate TPSA (65.4 Ų) [1] make it a suitable fragment starting point for kinases where excessive lipophilicity drives off-target promiscuity. The THP oxygen serves as a water-solubilizing group without introducing a formal charge, enabling fragment screening at higher aqueous concentrations compared to 3-aryl analogs (cLogP ≥2).

CNS-Penetrant Kinase Inhibitor Scaffold Optimization

With a TPSA of 65.4 Ų and molecular weight of 218.26 g/mol [1], this compound resides within favorable CNS drug-like space. The THP ring provides conformational restriction and a potential hydrogen bond acceptor for improved target residence time, while maintaining the lower P-glycoprotein efflux risk associated with moderate TPSA values.

Selective Kinase Probe Development via Regioisomeric Expansion

The 3-THP substitution pattern offers an underexplored regioisomeric configuration relative to the 2-THP analog. This is valuable for medicinal chemistry teams seeking to expand SAR around the pyrazolo[1,5-a]pyrimidine hinge binder, as the altered projection angle may confer selectivity for kinases with unique gatekeeper residue configurations [2].

Quote Request

Request a Quote for 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.